molecular formula C13H12O4 B13161945 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid

Katalognummer: B13161945
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: BOPPNRXUZLLMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a 3-methoxyphenyl group and an acetic acid moiety. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve the oxidation of furan derivatives using oxidizing agents such as silver nitrate or potassium permanganate. Another method includes the reaction of furan with acetic anhydride to form the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using agents like silver nitrate or potassium permanganate.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Silver nitrate, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is unique due to the presence of both the methoxyphenyl group and the acetic acid moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-[5-(3-methoxyphenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C13H12O4/c1-16-10-4-2-3-9(7-10)12-6-5-11(17-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI-Schlüssel

BOPPNRXUZLLMCI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.